molecular formula C7H10O B3045142 Bicyclo[2.2.1]heptan-7-one CAS No. 10218-02-7

Bicyclo[2.2.1]heptan-7-one

Cat. No.: B3045142
CAS No.: 10218-02-7
M. Wt: 110.15 g/mol
InChI Key: ZESXVLLAIXOYKB-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-7-one, also known as norcamphor, is a bicyclic ketone with the molecular formula C7H10O. This compound is characterized by its unique bicyclic structure, which consists of two fused cyclopentane rings sharing three carbon atoms. This structure imparts significant strain to the molecule, making it an interesting subject of study in organic chemistry.

Mechanism of Action

Target of Action

Bicyclo[2.2.1]heptan-7-one is a complex organic compound with a unique bicyclic structure Similar compounds have been shown to interact with various receptors, such as estrogen and androgen receptors . These receptors play crucial roles in numerous biological processes, including cell growth, differentiation, and metabolism.

Mode of Action

The exact mode of action of Bicyclo[22It’s suggested that similar compounds may bind agonistically to the estrogen receptor and/or antagonistically to the androgen receptor . This binding can lead to changes in the receptor’s activity, potentially altering the transcription of target genes and affecting cellular functions.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[22The interaction with estrogen and androgen receptors suggests that it may influence pathways related to hormone signaling . These pathways have downstream effects on a variety of biological processes, including cell growth, differentiation, and metabolic regulation.

Result of Action

The molecular and cellular effects of Bicyclo[22Its potential interaction with estrogen and androgen receptors suggests that it could have significant effects on cellular functions, possibly influencing cell growth, differentiation, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptan-7-one can be synthesized through various methods. One common approach involves the Diels-Alder reaction of cyclopentadiene with maleic anhydride, followed by hydrolysis and decarboxylation to yield the desired ketone . Another method includes the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol, which can be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed

    Oxidation: Bicyclo[2.2.1]heptane-2,3-dione.

    Reduction: Bicyclo[2.2.1]heptan-7-ol.

    Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Camphor: Another bicyclic ketone with a similar structure but with additional methyl groups.

    Norbornane: A bicyclic hydrocarbon that lacks the ketone functional group.

    Bicyclo[2.2.2]octan-2-one: A related compound with a different ring size and structure.

Uniqueness

Bicyclo[2.2.1]heptan-7-one is unique due to its specific ring strain and reactivity. Its structure allows for a wide range of chemical transformations, making it a valuable compound in synthetic organic chemistry. Additionally, its derivatives exhibit diverse biological activities, further highlighting its importance in medicinal chemistry .

Properties

IUPAC Name

bicyclo[2.2.1]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-5-1-2-6(7)4-3-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESXVLLAIXOYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144721
Record name Norbornan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10218-02-7
Record name Norbornan-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010218027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norbornan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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